Isoangustone A
CAS No.: 129280-34-8
Cat. No.: VC20851649
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129280-34-8 |
---|---|
Molecular Formula | C25H26O6 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
Standard InChI Key | QNLGNISMYMFVHP-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C |
Appearance | Powder |
Melting Point | 191-193°C |
Introduction
Chemical Structure and Properties
Isoangustone A (CAS No. 129280-34-8) is a prenylated flavonoid with the molecular formula C₂₅H₂₆O₆ and a molecular weight of 422.47 g/mol . The compound belongs to the class of 6-prenylated isoflavanones, featuring a C5-isoprenoid unit at the 6-position . Its IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4H-chromen-4-one .
Structural Characteristics
The structure of Isoangustone A is characterized by:
-
A flavonoid backbone with a chromene-4-one core structure
-
Two prenyl groups (3-methylbut-2-enyl moieties)
-
Four hydroxyl groups at positions 5, 7, 3', and 4'
-
Enhanced lipophilicity due to prenylation, correlating with improved bioavailability compared to non-prenylated flavonoids
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Isoangustone A
Natural Sources and Isolation
Occurrence in Nature
Isoangustone A has been primarily detected in three species of licorice:
Unlike glycyrrhizin, the most abundant constituent of dried licorice root that can cause hypertension and hypokalemia with prolonged consumption, Isoangustone A represents an alternative bioactive compound with potentially fewer side effects .
Extraction Methods
The extraction of Isoangustone A typically involves solvent extraction techniques followed by purification through chromatography. One documented method involves using hexane/ethanol extract of Glycyrrhiza uralensis, which contains minimal amounts of glycyrrhizin . The structure and purity of Isoangustone A can be verified through various analytical techniques including ¹H-NMR and ¹³C-NMR analysis .
Biological Activities
Anticancer Properties
Isoangustone A exhibits significant anticancer activities across multiple cancer types through diverse mechanisms of action.
Effects on Melanoma
In studies with human melanoma cells (SK-MEL-28), Isoangustone A has demonstrated:
-
Suppression of cell proliferation
-
G1-phase cell cycle arrest
-
Inhibition of G1-phase regulatory proteins (cyclins D1 and E)
-
Suppression of Akt, GSK-3β, and JNK1/2 phosphorylation
-
Direct binding to PI3K, MKK4, and MKK7, inhibiting their kinase activities in an ATP-competitive manner
In xenograft mouse models, Isoangustone A significantly reduced tumor growth, volume, and weight of SK-MEL-28 xenografts, confirming its in vivo efficacy .
Effects on Prostate Cancer
Research on androgen-insensitive DU145 human prostate cancer cells has shown that Isoangustone A:
-
Induces apoptosis through both extrinsic and intrinsic pathways
-
Increases expression of death receptor 4 (DR4)
-
Activates caspase cascades (caspases-8, -9, -7, and -3)
-
Induces PARP cleavage
-
Causes mitochondrial membrane depolarization and cytochrome c release
Effects on Colorectal Cancer
In colorectal cancer cells, Isoangustone A:
-
Induces autophagic cell death
-
Activates complete autophagic flux
-
Inhibits Akt/mTOR signaling pathway
-
Decreases cellular ATP levels and activates AMPK
At a dosage of 10 mg/kg, Isoangustone A potently activated AMPK and autophagic signaling in SW480 human colorectal xenografts and inhibited tumor growth in vivo .
Anti-Inflammatory Effects
Isoangustone A demonstrates significant anti-inflammatory activities, particularly in models of mesangial inflammation and fibrosis:
-
Dampens mesangial sclerosis associated with high glucose-induced inflammation
-
Reduces connective tissue growth factor and collagen production
-
Enhances matrix metalloproteinase (MMP)-1 expression while diminishing tissue inhibitor of MMP-2
-
Suppresses TGF-β1-SMAD-responsive signaling
-
Reduces expression of inflammatory markers including ICAM-1 and MCP-1
These effects suggest potential applications in inflammatory conditions, particularly those associated with diabetic complications.
Antioxidant Properties
Isoangustone A exhibits notable antioxidant activities, including:
-
Strong ferric reducing activities
-
Effective scavenging of free radicals (DPPH, ABTS+)
Molecular Mechanisms of Action
Cell Cycle Regulation
Isoangustone A exerts significant effects on cell cycle regulation, particularly inducing G1 phase arrest through:
-
Inhibition of G1-phase regulatory proteins (cyclins D1 and E)
-
Suppression of Akt and GSK-3β phosphorylation
-
Modulation of the PI3K/Akt/GSK-3β axis, which controls cyclin D1 stability and degradation
GSK-3β phosphorylation at Ser9 inhibits its activation and stabilizes cyclin D1, while inhibition of this phosphorylation by Isoangustone A promotes cyclin D1 degradation and cell cycle arrest .
Apoptosis Induction
Isoangustone A triggers apoptosis through multiple pathways:
-
Extrinsic pathway:
-
Intrinsic pathway:
Autophagy Activation
In colorectal cancer cells, Isoangustone A induces autophagic cell death through:
-
Activation of autophagic signaling and complete autophagic flux
-
Inhibition of Akt/mTOR signaling pathway
-
Reduction of cellular ATP levels and activation of AMPK
Knockdown of ATG5 (a key autophagy protein) or pre-treatment with autophagy inhibitors significantly reverses Isoangustone A-induced cell death, confirming the critical role of autophagy in its anticancer effects .
Signaling Pathway Modulation
Table 3: Key Molecular Targets of Isoangustone A and Their Functional Consequences
Preclinical Studies
In Vitro Studies
Numerous in vitro studies have demonstrated the effects of Isoangustone A on various cell lines, with findings summarized in Table 4:
In Vivo Studies
In vivo studies have further validated the therapeutic potential of Isoangustone A:
-
SK-MEL-28 xenograft mouse model:
-
SW480 human colorectal xenograft model:
These preclinical studies provide a strong foundation for the potential development of Isoangustone A as a therapeutic agent.
Future Research Directions
Several aspects of Isoangustone A warrant further investigation:
-
Pharmacokinetics and bioavailability studies
-
Toxicity profiles and safety assessments
-
Combination therapy with established anticancer drugs
-
Development of drug delivery systems to enhance efficacy
-
Clinical trials to validate preclinical findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume